molecular formula C18H14N2O2 B016653 2-Nitro-N,N-diphenylaniline CAS No. 53013-38-0

2-Nitro-N,N-diphenylaniline

Cat. No.: B016653
CAS No.: 53013-38-0
M. Wt: 290.3 g/mol
InChI Key: AEPMPJYRISCFKK-UHFFFAOYSA-N
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Description

2-Nitro-N,N-diphenylaniline, also known as NPD, is an organic compound that belongs to the family of diarylamines. It is a yellow crystalline solid that is widely used in scientific research due to its unique properties. NPD is synthesized through various methods, and its mechanism of action is well studied.

Scientific Research Applications

  • Histochemical Applications : A study by Nachlas et al. (1957) in the Journal of Histochemistry and Cytochemistry discusses a p-nitrophenyl substituted ditetrazole (Nitro-BT) derived from 2-Nitro-N,N-diphenylaniline, which effectively visualizes enzyme activity in tissue sections, proving useful for histochemical purposes (Nachlas et al., 1957).

  • Spectroscopic Properties : Research by Forlani et al. (1990) in the Journal of Crystallographic and Spectroscopic Research examines the structural and spectroscopic properties of compounds related to this compound, highlighting their similarities and the effects of substitutions on their spectral data (Forlani et al., 1990).

  • Electronic Applications : Chen et al. (1999) in Science describe the use of a molecule related to this compound in molecular electronic devices, showcasing its potential for high-speed switching and high-power electronic applications due to its negative differential resistance and large on-off ratio (Chen et al., 1999).

  • Electrochemical Studies : Koshy et al. (1981) in Electrochimica Acta focus on the electrochemical reduction of this compound, revealing insights into its reduction process in different solutions (Koshy et al., 1981).

  • Propellant Stabilization : Curtis (1990) in Propellants, Explosives, Pyrotechnics discusses the use of this compound in gun propellants, comparing its stabilizing properties to other derivatives (Curtis, 1990).

  • Synthetic Chemistry : Laali (2000) in Coordination Chemistry Reviews explores nitro and nitroso transformations in superacids, which includes pathways for synthesizing compounds with unique properties, a domain where this compound could be relevant (Laali, 2000).

  • Explosive Compound Detection : Bratin et al. (1981) in Analytica Chimica Acta describe a method for detecting nitro aromatic, nitrate ester, and diphenylamine explosive compounds, which includes derivatives of this compound (Bratin et al., 1981).

  • Mechanistic Studies in Chemistry : Piech et al. (2007) in the Journal of the American Chemical Society present a method for generating nitrenium cations, amide anions, and aminyl radicals, which can be applied to study the mechanisms of nitric oxide release, possibly involving compounds like this compound (Piech et al., 2007).

Safety and Hazards

2-Nitro-N,N-diphenylaniline is toxic if swallowed, in contact with skin or if inhaled . It may cause damage to organs (Blood) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-nitro-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPMPJYRISCFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554995
Record name 2-Nitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53013-38-0
Record name 2-Nitro-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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